Arginase inhibitor 1
Arginase inhibitor 1
Arginase inhibitor 1 is a novel and potent small molecule inhibitor of human arginases I and II with IC50s of 223 and 509 nM, respectively.IC50 Value: 223 nM (arginases I); 509 nM (arginases II) [1]Target: Human ArginaseArginase inhibitor 1 is active in a recombinant cellular assay overexpressing humanarginase I (CHO cells). It is 28% orally bioavailable and significantly reduces the infarct size in a rat model of myocardial ischemia/reperfusion injury [1].
Brand Name:
Vulcanchem
CAS No.:
1345808-25-4
VCID:
VC0002608
InChI:
InChI=1S/C13H27BN2O4/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16/h19-20H,1-11,15H2,(H,17,18)/t13-/m1/s1
SMILES:
B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O
Molecular Formula:
C13H27BN2O4
Molecular Weight:
286.18
Arginase inhibitor 1
CAS No.: 1345808-25-4
Inhibitors
VCID: VC0002608
Molecular Formula: C13H27BN2O4
Molecular Weight: 286.18
CAS No. | 1345808-25-4 |
---|---|
Product Name | Arginase inhibitor 1 |
Molecular Formula | C13H27BN2O4 |
Molecular Weight | 286.18 |
IUPAC Name | (2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid |
Standard InChI | InChI=1S/C13H27BN2O4/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16/h19-20H,1-11,15H2,(H,17,18)/t13-/m1/s1 |
SMILES | B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O |
Description | Arginase inhibitor 1 is a novel and potent small molecule inhibitor of human arginases I and II with IC50s of 223 and 509 nM, respectively.IC50 Value: 223 nM (arginases I); 509 nM (arginases II) [1]Target: Human ArginaseArginase inhibitor 1 is active in a recombinant cellular assay overexpressing humanarginase I (CHO cells). It is 28% orally bioavailable and significantly reduces the infarct size in a rat model of myocardial ischemia/reperfusion injury [1]. |
Synonyms | (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid |
Reference | [1]. Van Zandt MC, et al. Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potentinhibitors of human arginases I and II for treatment of myocardial reperfusion injury. J Med Chem. 2013 Mar 28;56(6):2568-80. Abstract Recent efforts to identify treatments for myocardial ischemia reperfusion injury have resulted in the discovery of a novel series of highly potent α,α-disubstituted amino acid-based arginase inhibitors. The lead candidate, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, compound 9, inhibits human arginases I and II with IC50s of 223 and 509 nM, respectively, and is active in a recombinant cellular assay overexpressing human arginase I (CHO cells). It is 28% orally bioavailable and significantly reduces the infarct size in a rat model of myocardial ischemia/reperfusion injury. Herein, we report the design, synthesis, and structure-activity relationships (SAR) for this novel series of inhibitors along with pharmacokinetic and in vivo efficacy data for compound 9 and X-ray crystallography data for selected lead compounds cocrystallized with arginases I and II. |
PubChem Compound | 66833213 |
Last Modified | Nov 11 2021 |
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